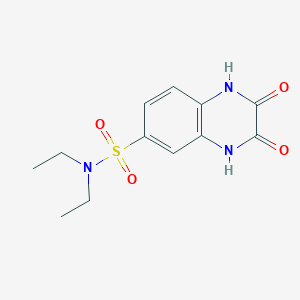

![molecular formula C17H19ClN4O2 B5567585 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone often involves the use of key synthons like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. This process can lead to a variety of derivatives, indicating a flexible synthetic pathway (Mekky et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest often reveals interesting features. For instance, certain derivatives demonstrate a chair conformation in their piperazine ring and form dihedral angles with attached pyrazole and benzene rings (Loh et al., 2010).

Chemical Reactions and Properties

Reactions involving similar compounds often lead to a range of derivatives, showcasing the compound's reactivity. For example, the reaction with hydrazine hydrate can yield specific derivatives, indicating a potential for diverse chemical transformations (Mekky et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and hydrogen bonding, can be intricate. For example, in some derivatives, intermolecular hydrogen bonds link the molecules in specific arrangements, contributing to their stability and structure (Loh et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition Applications

- A study highlighted the synthesis of bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. The compound exhibited better biofilm inhibition activities than Ciprofloxacin, particularly against S. aureus, S. mutans, and E. coli strains, suggesting potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Enzyme Inhibition for Antibacterial Applications

- The same study found that certain derivatives, particularly those attached to p-NO2 or p-Cl groups, showed excellent inhibitory activities against the MurB enzyme, a target for antibacterial drug development. The compound with the best MurB inhibitory activity had an IC50 value of 3.1 μM, indicating its potential as a novel antibacterial agent targeting the MurB enzyme pathway (Mekky & Sanad, 2020).

Molecular Interaction Studies

- Another research focused on the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provides insights into the conformational preferences of the compound and its steric binding interactions, suggesting implications for receptor-specific drug design and development (Shim et al., 2002).

Antimicrobial Activities of Derivatives

- Research on 1,2,4-triazole derivatives, including synthesis from various ester ethoxycarbonylhydrazones, revealed good to moderate antimicrobial activities against test microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).

Structural and Biological Evaluations

- Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through synthesis, X-ray crystallography, Hirshfeld, and DFT calculations, followed by antimicrobial and antifungal activity tests, emphasize the role of molecular structure in biological activity and the potential for drug development (Shawish et al., 2021).

Eigenschaften

IUPAC Name |

4-(4-chloro-2,5-dimethylpyrazole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-11-4-6-13(7-5-11)22-9-8-21(10-14(22)23)17(24)16-15(18)12(2)19-20(16)3/h4-7H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBLMAJPDQLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(3-cyclohexyl-5-isoxazolyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)

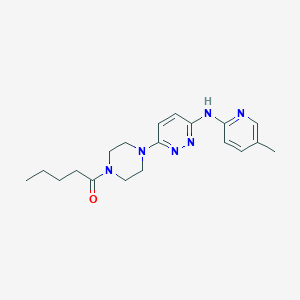

![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)

![(1S*,5R*)-6-methyl-3-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567551.png)

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)

![5-(2-furyl)-4-[(3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5567562.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

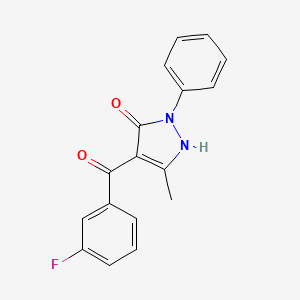

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)